Cas no 263764-23-4 ((S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one)

(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)-propan-1-one is a chiral thiazolidinone derivative with potential applications in asymmetric synthesis and medicinal chemistry. Its structure features a benzyl-substituted thiazolidinone core with a thioxo group at the 2-position and a propan-1-one moiety at the 3-position, contributing to its reactivity as a building block for heterocyclic compounds. The (S)-enantiomer offers stereoselectivity in synthetic pathways, making it valuable for the preparation of optically active intermediates. Its thioxo group enhances electrophilic character, facilitating nucleophilic substitution reactions. This compound is of interest in pharmaceutical research, particularly for the development of enzyme inhibitors or bioactive molecules targeting sulfur-containing metabolic pathways. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one structure
263764-23-4 structure
商品名:(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one
CAS番号:263764-23-4
MF:C13H15NOS2
メガワット:265.39400
MDL:MFCD08062493
CID:874564
PubChem ID:11300079

(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 化学的及び物理的性質

名前と識別子

    • (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one
    • (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)propan-1-one
    • (S)-3-propanoyl-4-benzyl-1,3-thiazolidine-2-thione
    • (S)-3-propionyl-4-benzyl-1,3-thiazolidine-2-thione
    • (S)-4-benzyl-3-propionyl-1,3-thiazolidine-2-thione
    • (S)-4-benzyl-N-propanoyl-1,3-thiazolidine-2-thione
    • 3-propionyl-(S)-4-benzylthiazolidinethione
    • 1-[(4S)-4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one
    • SCHEMBL16696827
    • 1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
    • 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
    • 263764-23-4
    • MDL: MFCD08062493
    • インチ: InChI=1S/C13H15NOS2/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
    • InChIKey: ZSVSIHWUEYQGRS-NSHDSACASA-N
    • ほほえんだ: CCC(=O)N1C(CSC1=S)CC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 265.06000
  • どういたいしつりょう: 265.05950645g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • PSA: 77.70000
  • LogP: 2.80590

(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM538825-10mg
(S)-4-Benzyl-3-propanoylthiazolidine-2-thione
263764-23-4 95%+
10mg
$92 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B906276-10mg
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
263764-23-4 98%
10mg
¥601.20 2022-09-29
eNovation Chemicals LLC
D557228-25g
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 96%
25g
$5575 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B906276-50mg
1-(4-Benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
263764-23-4 98%
50mg
¥2,386.80 2022-09-29
eNovation Chemicals LLC
D557228-1g
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 96%
1g
$445 2024-05-25
A2B Chem LLC
AB30614-25mg
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 90%
25mg
$167.00 2024-04-20
A2B Chem LLC
AB30614-50mg
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 90%
50mg
$254.00 2024-04-20
Ambeed
A1232290-25mg
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)propan-1-one
263764-23-4 98%
25mg
$136.0 2025-02-20
A2B Chem LLC
AB30614-5g
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 98%
5g
$1552.00 2024-04-20
eNovation Chemicals LLC
D557228-5g
1-Propanone, 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-
263764-23-4 96%
5g
$1430 2025-02-28

(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one 関連文献

(S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-oneに関する追加情報

Compound CAS No. 263764-23-4: (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one

The compound with CAS number 263764-23-4, known as (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The thioxothiazolidin ring system, combined with the propanone group, contributes to its versatile reactivity and biological activity.

Recent studies have highlighted the importance of (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly in the development of anti-inflammatory and antiviral agents. The benzyl substituent enhances the molecule's lipophilicity, making it more suitable for crossing biological membranes and interacting with target proteins.

The synthesis of this compound involves a multi-step process, often utilizing thioamide intermediates and subsequent cyclization reactions. The stereochemistry at the chiral center, denoted by the (S) configuration, plays a critical role in determining the molecule's pharmacokinetic properties. Advanced techniques such as X-ray crystallography have been employed to confirm the stereochemical integrity of the compound, ensuring its consistency for further studies.

In terms of applications, (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one has shown promise in inhibiting key enzymes involved in inflammatory pathways. For instance, it has demonstrated potential as a selective inhibitor of cyclooxygenase (COX) isoforms, which are central to inflammation and pain management. Additionally, its ability to modulate viral replication mechanisms makes it a candidate for antiviral therapies.

From an industrial perspective, the compound's synthesis is scalable, making it feasible for large-scale production. Its stability under various reaction conditions further enhances its utility in pharmaceutical manufacturing. The integration of green chemistry principles in its synthesis pathway has also been explored, reducing environmental impact while maintaining product quality.

Recent advancements in computational chemistry have enabled detailed molecular docking studies of (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one with target proteins. These studies provide insights into its binding affinity and selectivity, guiding further optimization efforts. Machine learning algorithms are now being utilized to predict its pharmacokinetic profile, accelerating drug discovery timelines.

In conclusion, (S)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-propan-1-one stands out as a valuable compound in modern medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a potential lead compound for developing novel therapeutic agents. Continued exploration into its biological activities and synthetic pathways will undoubtedly unlock new opportunities for its application in healthcare.

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